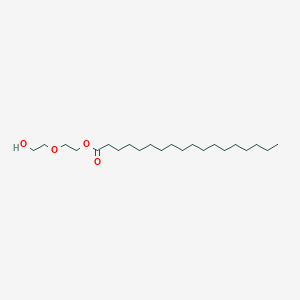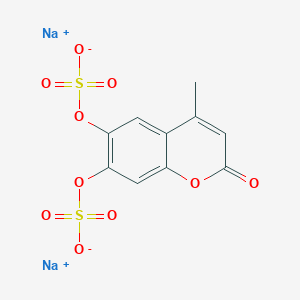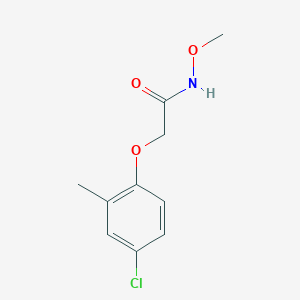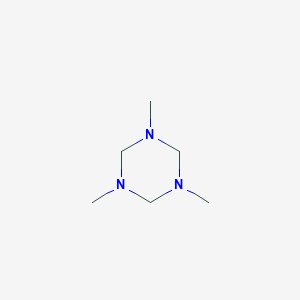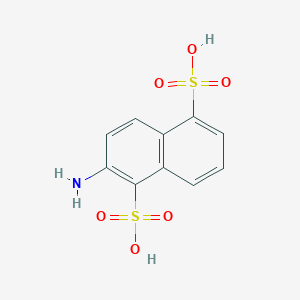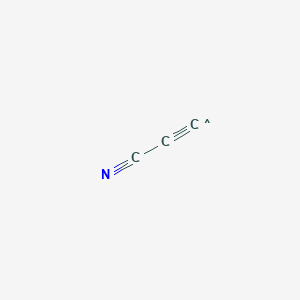
Cyanoethynyl radical
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanoethynyl radical (CCCN) is a highly reactive molecule that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. The radical is composed of three carbon atoms and one nitrogen atom, with a linear structure that makes it an attractive candidate for various chemical reactions. In Additionally, we will list future directions for research on this radical.
科学的研究の応用
Cyanoethynyl radical has a wide range of potential applications in scientific research, particularly in the field of chemistry. The radical can be used as a building block for the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. Additionally, Cyanoethynyl radical can be used as a probe for studying chemical reactions and mechanisms due to its highly reactive nature. The radical has also been used in the development of new materials such as carbon nanotubes and graphene.
作用機序
Cyanoethynyl radical is a highly reactive radical that can undergo various chemical reactions due to its unpaired electron. The radical can react with other molecules to form new compounds, including addition reactions, substitution reactions, and radical coupling reactions. Additionally, Cyanoethynyl radical can participate in radical polymerization reactions, where it acts as a chain initiator or terminator. The mechanism of action of Cyanoethynyl radical is complex and depends on the specific reaction conditions.
生化学的および生理学的効果
Cyanoethynyl radical has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the radical can react with various biomolecules such as DNA and proteins, potentially leading to cellular damage. Additionally, Cyanoethynyl radical has been shown to have toxic effects on some organisms. More research is needed to fully understand the potential biochemical and physiological effects of Cyanoethynyl radical.
実験室実験の利点と制限
Cyanoethynyl radical has several advantages and limitations for lab experiments. One advantage is its high reactivity, which makes it an attractive candidate for studying chemical reactions and mechanisms. Additionally, Cyanoethynyl radical can be easily synthesized using simple methods, making it readily available for research. However, the radical's high reactivity also presents a limitation, as it can be difficult to control the reaction conditions. Additionally, Cyanoethynyl radical has a short half-life, which can make it challenging to study in certain experimental conditions.
将来の方向性
There are several future directions for research on Cyanoethynyl radical. One area of interest is the development of new synthetic methods for Cyanoethynyl radical that are more efficient and scalable. Additionally, further research is needed to fully understand the mechanism of action of Cyanoethynyl radical and its potential applications in various fields. Finally, more research is needed on the potential biochemical and physiological effects of Cyanoethynyl radical, particularly in relation to its potential toxicity.
Conclusion:
In conclusion, Cyanoethynyl radical is a highly reactive radical with unique chemical properties and potential applications in various fields. The synthesis of Cyanoethynyl radical is a challenging process that requires careful consideration of the reaction conditions. Cyanoethynyl radical has several advantages and limitations for lab experiments, and there are several future directions for research on this radical. Overall, Cyanoethynyl radical has significant potential for advancing scientific research and development in various fields.
合成法
The synthesis of Cyanoethynyl radical is a challenging process that requires careful consideration of the reaction conditions. One of the most common methods for synthesizing Cyanoethynyl radical is through the reaction of cyanogen (NCCN) with acetylene (HCCH) in the gas phase. The reaction is exothermic and requires a high temperature of around 500°C. Additionally, the reaction must be carried out in the presence of a catalyst such as copper or silver to facilitate the formation of Cyanoethynyl radical. Other methods for synthesizing Cyanoethynyl radical include the reaction of cyanogen with ethynylmagnesium bromide and the reaction of cyanogen with acetylene in the presence of a plasma discharge.
特性
CAS番号 |
12543-75-8 |
|---|---|
製品名 |
Cyanoethynyl radical |
分子式 |
C3N |
分子量 |
50.04 g/mol |
InChI |
InChI=1S/C3N/c1-2-3-4 |
InChIキー |
URBHYAWCGWIELS-UHFFFAOYSA-N |
SMILES |
[C]#CC#N |
正規SMILES |
[C]#CC#N |
その他のCAS番号 |
12543-75-8 |
同義語 |
cyanoethynyl radical |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



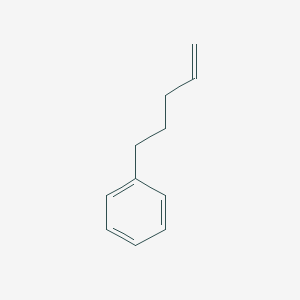
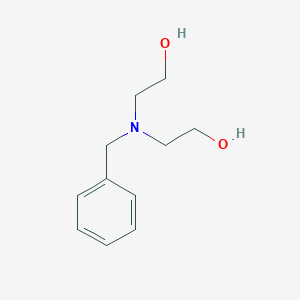
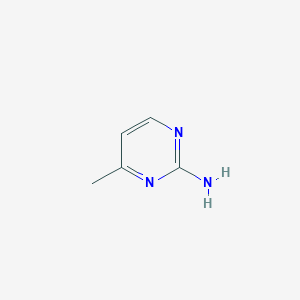
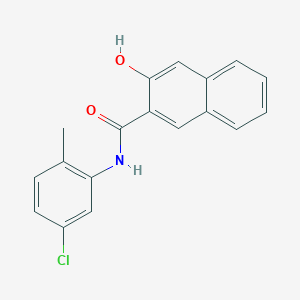
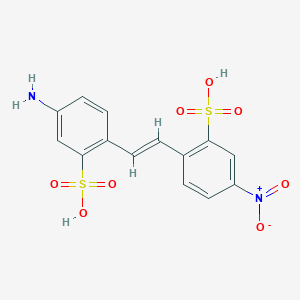
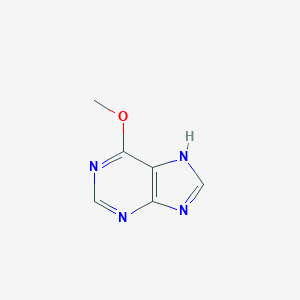
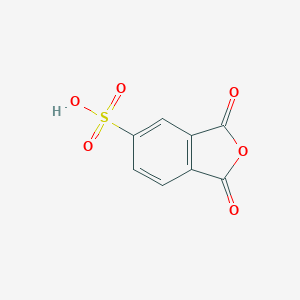
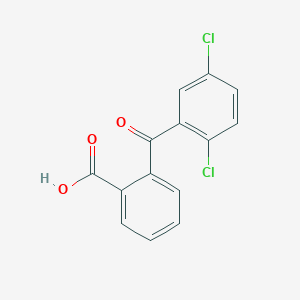
![Hydron;4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol;chloride](/img/structure/B85515.png)
